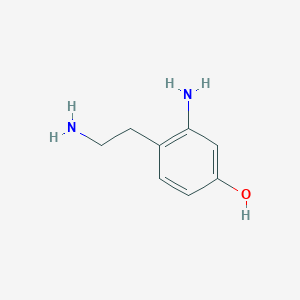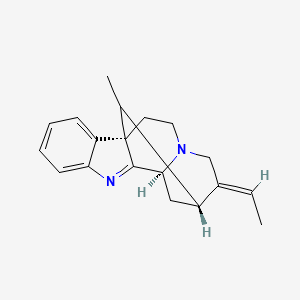
3-Amino-4-(2-aminoethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-4-(2-aminoethyl)phenol is a primary amine.
Aplicaciones Científicas De Investigación
1. Antimicrobial and Antidiabetic Properties
Synthesized derivatives of aminophenol, including those similar to 3-Amino-4-(2-aminoethyl)phenol, have been found to exhibit broad-spectrum antimicrobial activities against various bacterial strains and fungi. Additionally, these compounds have shown significant inhibition of amylase and glucosidase, indicating potential antidiabetic applications (Rafique et al., 2022).
2. Chemosensors for H+ and Zn(II) Ions
Polyaminophenolic ligands, similar in structure to this compound, have been studied for their UV-Vis and fluorescence optical properties. These properties make them effective as fluorescent chemosensors for hydrogen and zinc ions, especially in a physiological pH range, offering potential applications in biological and chemical sensing (Ambrosi et al., 2009).
3. Schiff Base Polymer Applications
A novel Schiff base polymer containing phenol group, structurally related to this compound, has been synthesized and studied. This polymer demonstrates significant thermal stability and electrical conductivity, making it suitable for potential applications in materials science and engineering (Baran & Saçak, 2017).
4. Electrocatalytic Applications
Aminophenol derivatives have been explored for their electrocatalytic properties. For instance, the electrochemical oxidation of 4-amino phenol, a compound structurally related to this compound, has been studied, revealing potential applications in synthesizing new organosulfur compounds and exploring new electrochemical reactions (Amani & Torabi, 2021).
5. Polyaminophenol Derivatives for Electronic and Photovoltaic Applications
Novel polyaminophenols, including those structurally similar to this compound, have been synthesized and found to have potential applications in electronic, opto-electronic, and photovoltaic devices due to their polyconjugated structures and fluorescence properties (Kaya & Aydın, 2011).
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
3-amino-4-(2-aminoethyl)phenol |
InChI |
InChI=1S/C8H12N2O/c9-4-3-6-1-2-7(11)5-8(6)10/h1-2,5,11H,3-4,9-10H2 |
Clave InChI |
OYTHLTAIHSXBDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)N)CCN |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{8-[(4-Carbamimidoyl-phenyl)-methyl-carbamoyl]-3-oxo-4-phenethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-2-yl}-acetic acid](/img/structure/B1240828.png)

![(2E,4E)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide](/img/structure/B1240831.png)


![4-[[[4-[(4-Fluorophenyl)methyl]-2,3-dihydro-1,4-benzothiazin-6-yl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1240838.png)
![(2-Methylbenzimidazol-1-yl)-[(5-nitro-2-thienyl)methylene]amine](/img/structure/B1240839.png)
![4-[[Amino-[4-[[5-(2-carboxyethylcarbamoyl)-3,4-dimethyl-1,3-thiazol-2-ylidene]carbamoyl]phenyl]methylidene]amino]butanoic acid](/img/structure/B1240842.png)
![2-{2-[(2-{2-[(2-{2-[(2,4-Dihydroxy-6-methylbenzoyl)oxy]propyl}-4,6-dihydroxybenzoyl)oxy]propyl}-4,6-dihydroxybenzoyl)oxy]propyl}-4,6-dihydroxybenzoic acid](/img/structure/B1240843.png)



![(6aS)-3-[3-[[(6aS)-2-methoxy-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1240848.png)
![(3S,10R,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1240849.png)